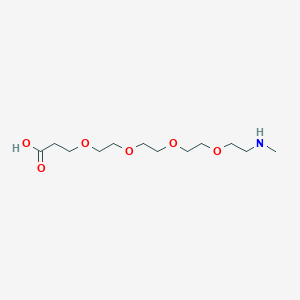

Methylamino-PEG4-acid

説明

Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Chemical Biology and Materials Science

Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their inherent properties, such as biocompatibility, low immunogenicity, and flexibility, make them invaluable tools in a wide array of scientific fields, including drug delivery, bioconjugation, and materials science. chempep.comaxispharm.com The process of covalently attaching PEG chains to molecules, known as PEGylation, has been a cornerstone of pharmaceutical development since the 1970s, primarily to enhance the pharmacokinetic profiles of protein therapeutics by increasing their size to reduce renal clearance and extend circulation time. chempep.combroadpharm.com

Within materials science, PEG linkers are utilized for surface modification of materials, including medical devices. This modification can significantly reduce protein adsorption, thereby improving the biocompatibility of the material and lowering the risk of adverse reactions. creativepegworks.com PEGylated nanoparticles are also a key area of research, where the PEG linker helps to shield the nanoparticles from the immune system, prolonging their circulation in the bloodstream and enabling targeted delivery to specific tissues for applications in imaging and diagnostics. creativepegworks.com PEG linkers can be linear or branched and are classified as either monodispersed, having a specific and single molecular weight, or polydispersed, which are mixtures of polymers with an average molecular weight. broadpharm.combiochempeg.com

Overview of Methylamino-PEG4-Acid as a Heterobifunctional Chemical Synthon for Research Applications

This compound is a specialized, monodispersed PEG derivative that functions as a heterobifunctional linker. biosynth.combroadpharm.com This means it possesses two different reactive functional groups at its termini: a methylamine (B109427) group and a carboxylic acid group. broadpharm.commedkoo.com This dual functionality makes it a versatile chemical synthon for a variety of research applications, particularly in bioconjugation and the development of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs). biosynth.commedchemexpress.com

The hydrophilic PEG4 spacer, consisting of four ethylene glycol units, enhances the aqueous solubility of the molecule and any conjugate it becomes a part of. broadpharm.commedkoo.com The terminal methylamine group is reactive towards molecules containing carboxylic acids or carbonyls (such as aldehydes and ketones). medkoo.com Conversely, the terminal carboxylic acid can be activated to react with primary amine groups to form a stable amide bond. broadpharm.commedkoo.com This orthogonal reactivity allows for the sequential and controlled conjugation of two different molecular entities.

This compound is particularly valuable in the synthesis of PROTACs, which are molecules designed to recruit specific proteins to E3 ubiquitin ligases for targeted protein degradation. medchemexpress.commedchemexpress.com The linker component of a PROTAC, for which this compound can be used, plays a critical role in the efficacy of the resulting molecule. biochempeg.com The defined length and flexibility of the PEG4 chain can influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. biochempeg.com

The precise chemical structure and properties of this compound make it a key building block in advanced chemical research, enabling the synthesis of well-defined bioconjugates and complex therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15/h13H,2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPCETYZYDTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Functionalization

General Synthetic Routes for Methylamino-PEG4-Acid and its Derivatives

The synthesis of well-defined, monodisperse PEG derivatives like this compound is a significant synthetic challenge. acs.org Unlike the production of polydisperse PEGs through the polymerization of ethylene (B1197577) oxide, creating uniform chains requires precise, stepwise methodologies. beilstein-journals.orgjenkemusa.com

Stepwise Elongation Strategies for PEG Chains

The construction of monodisperse PEG chains is typically achieved through iterative coupling of smaller, well-defined ethylene glycol units. acs.org Several strategies have been developed to accomplish this, including:

A key aspect of these strategies is the use of a building block with a reactive functional group at one end and a protected functional group at the other. For instance, a common building block is a tetraethylene glycol monomer functionalized with a tosyl leaving group at one terminus and a protected hydroxyl group (e.g., with a dimethoxytrityl (DMTr) group) at the other. researchgate.net The synthesis cycle involves deprotection of the hydroxyl group, followed by a Williamson ether synthesis to couple the next monomer. researchgate.netnih.gov Recent advancements have introduced one-pot procedures using base-labile protecting groups, which streamline the process by eliminating the need for intermediate purification steps. beilstein-journals.orgnih.gov

Terminal Functional Group Introduction Techniques

Once the desired PEG chain length is achieved, the terminal groups are introduced or deprotected. For this compound, this involves having a protected amine at one end and a group that can be converted to a carboxylic acid at the other.

The introduction of an amine group can be achieved by using an amino-functionalized initiator for the PEG synthesis or by converting a terminal hydroxyl group. researchgate.net For example, a terminal hydroxyl can be tosylated and then displaced with an azide, which is subsequently reduced to an amine. The methylamine (B109427) can be introduced via reductive amination of an aldehyde or by direct alkylation of a primary amine.

The carboxylic acid moiety is often introduced by oxidation of a terminal primary alcohol. Alternatively, a protected carboxylic acid can be carried through the synthesis. The terminal carboxylic acid can be activated using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate reactions with primary amines, forming stable amide bonds. medkoo.combroadpharm.com

Selective Protection and Deprotection Chemistry

The success of synthesizing heterobifunctional PEGs like this compound hinges on the use of orthogonal protecting groups. acs.orgresearchgate.net This strategy allows for the selective deprotection and reaction of one functional group while the other remains masked. organic-chemistry.org

Amine Protecting Group Strategies (e.g., Boc, Fmoc)

Protecting the amine functionality is crucial to prevent unwanted side reactions during the synthesis and elongation of the PEG chain. Two of the most common amine protecting groups in peptide and PEG chemistry are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). iris-biotech.de

Carboxylic Acid Protecting Group Methodologies

Protecting the carboxylic acid group prevents it from reacting during the coupling steps of the PEG chain elongation. Common protecting groups for carboxylic acids include various esters that can be cleaved under specific conditions.

The selection of the appropriate carboxylic acid protecting group must be carefully considered in conjunction with the amine protecting group to ensure selective deprotection is possible at the desired stages of the synthesis.

Advanced Chemical Derivatization of this compound

The dual functionality of this compound makes it a versatile linker for creating more complex molecular architectures. axispharm.com The methylamine and carboxylic acid groups can be selectively reacted in a stepwise manner to conjugate two different molecules.

For example, the carboxylic acid can first be activated with EDC/NHS and reacted with a primary amine on a target molecule to form a stable amide bond. Following this conjugation, the amine group on the PEG linker (which may have been protected) can be deprotected and subsequently reacted with an electrophilic center on a second molecule. The methylamine group can react with carboxylic acids to form amides or with aldehydes and ketones via reductive amination to form a stable C-N bond. medkoo.com

This orthogonal reactivity is highly valuable in fields like drug delivery and the development of PROTACs, where a linker is required to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com The PEG4 spacer itself imparts increased water solubility and flexibility to the resulting conjugate, which can improve its pharmacokinetic properties. broadpharm.com

Transformation of the Methylamino Moiety for Diverse Conjugation

The methylamino group of this compound is a versatile functional handle that can undergo several types of chemical reactions to enable conjugation to various substrates.

Amide Coupling: The secondary amine of the methylamino group can react with carboxylic acids or activated esters to form stable amide bonds. This reaction is fundamental in peptide synthesis and for linking to proteins or other molecules containing a carboxyl group.

Reductive Amination: The methylamino group can react with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to form a more substituted amine. biochempeg.com This method is particularly useful for N-terminal PEGylation of proteins and other biomolecules. biochempeg.comcreativepegworks.com The pH of the reaction is an important factor for successful reductive amination. biochempeg.comcreativepegworks.com

Reactions with Isocyanates and Isothiocyanates: Amines can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) linkages, respectively. biochempeg.comcreativepegworks.comrsc.org These reactions are efficient and result in stable covalent bonds. biochempeg.comcreativepegworks.com

Michael Addition: The methylamino group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, such as acrylates. creativepegworks.com This reaction, while possible, is generally slower compared to other amine-based conjugations. creativepegworks.com

| Reaction Type | Reactant | Resulting Linkage | Key Considerations |

| Amide Coupling | Carboxylic Acid/Activated Ester | Amide | Common for peptide and protein conjugation. |

| Reductive Amination | Aldehyde/Ketone | Tertiary Amine | pH dependent; used for N-terminal PEGylation. biochempeg.comcreativepegworks.com |

| Reaction with Isocyanate | Isocyanate | Urea | Forms a stable bond. creativepegworks.comrsc.org |

| Reaction with Isothiocyanate | Isothiocyanate | Thiourea | Forms a stable bond. biochempeg.comcreativepegworks.com |

| Michael Addition | α,β-unsaturated carbonyl | Amine adduct | Generally a slower reaction. creativepegworks.com |

Chemical Reactivity and Bioconjugation Principles

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety of Methylamino-PEG4-acid is a key functional group for conjugation, but it requires activation to react efficiently with primary and secondary amines to form a stable amide bond. This activation is typically achieved through the use of coupling reagents.

Carbodiimides are a class of reagents that facilitate the formation of amide bonds by activating the carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a commonly used water-soluble carbodiimide (B86325) that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is, however, susceptible to hydrolysis in aqueous solutions. To enhance the efficiency of the coupling reaction and minimize hydrolysis, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then readily reacts with an amine.

Dicyclohexylcarbodiimide (DCC) is another carbodiimide coupling agent, but its use is more prevalent in organic synthesis due to its solubility in organic solvents and the formation of a dicyclohexylurea (DCU) byproduct that is insoluble in most common organic solvents, simplifying purification.

For more challenging couplings, such as those involving sterically hindered amino acids, more advanced reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are employed. HATU is known for its high coupling efficiency and rapid reaction times, often leading to higher yields and lower racemization in peptide synthesis.

Table 1: Common Carbodiimide-Mediated Coupling Reagents

| Reagent | Full Name | Key Features |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, forms a reactive O-acylisourea intermediate. |

| DCC | Dicyclohexylcarbodiimide | Soluble in organic solvents, forms an insoluble DCU byproduct. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, rapid reaction times, minimizes racemization. |

The formation of an N-hydroxysuccinimide (NHS) ester is a widely used strategy for activating the carboxylic acid of this compound. This is typically a two-step process where the carboxylic acid is first reacted with a carbodiimide, such as EDC, in the presence of NHS. The resulting NHS ester is a relatively stable intermediate that can be purified and stored for later use.

These NHS esters are highly reactive towards primary and, to a lesser extent, secondary amines, leading to the formation of a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the NHS leaving group. The pH of the reaction is a critical parameter, with optimal coupling occurring at a pH range of 7 to 9.

Carbodiimide-Mediated Coupling Reagents (e.g., EDC, HATU, DCC)

Reactivity of the Methylamino Moiety in Conjugation

The secondary amine of the methylamino group in this compound provides a nucleophilic center for reaction with various electrophilic functional groups.

The methylamino group readily reacts with activated carboxylic acids, such as the NHS esters described previously, to form a stable amide bond. This reaction is fundamental to its role as a linker, allowing for the conjugation of the PEGylated molecule to a protein or other biomolecule containing an activated carboxyl group. The reaction is efficient and results in a highly stable covalent linkage.

The methylamino group can also undergo reactions with carbonyl compounds like aldehydes and ketones to form an unstable Schiff base. This intermediate can then be reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), in a process known as reductive amination. This results in the formation of a stable secondary amine linkage. This type of reaction is particularly useful for modifying molecules that contain aldehyde or ketone functionalities.

Reactions with Carboxylic Acids and Activated Esters

Non-Cleavable Linker Characteristics and Implications for Conjugate Stability

This compound is considered a non-cleavable linker because the resulting amide or amine bonds formed during conjugation are highly stable under typical physiological conditions. Unlike cleavable linkers that are designed to be broken by specific stimuli such as pH, redox potential, or enzymatic activity, the linkages formed by this PEGylated linker are resistant to hydrolysis and enzymatic degradation.

This inherent stability has significant implications for the resulting bioconjugate. The durable connection ensures that the conjugated molecules remain attached, which is often desirable for applications requiring long-term stability in a biological environment. For example, in the context of antibody-drug conjugates (ADCs), a non-cleavable linker can provide a more stable attachment of the cytotoxic drug to the antibody, potentially reducing off-target toxicity.

Applications in Chemical Biology and Medicinal Chemistry Research

Bioconjugation Strategies for Biomolecules

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. Methylamino-PEG4-acid serves as a versatile linker in these strategies. axispharm.com The methylamino group readily reacts with carboxylic acids or activated esters to form stable amide bonds, while the terminal carboxylic acid can be coupled with primary amines using activating agents like EDC or HATU. axispharm.combroadpharm.com The PEG4 spacer enhances the aqueous solubility and flexibility of the resulting conjugate.

The covalent attachment, or PEGylation, of PEG chains to proteins and peptides is a widely used strategy to improve their pharmacological properties. creativepegworks.com This modification can shield the biomolecule from recognition by proteolytic enzymes and the immune system, thereby increasing its stability and circulation time in the body. creativepegworks.com

This compound is particularly suited for this purpose. Its methylamine (B109427) group can be covalently linked to the carboxylic acid groups found in the side chains of amino acids like aspartic acid and glutamic acid, or at the C-terminus of the protein or peptide. axispharm.com Conversely, its carboxylic acid terminus can react with the primary amine groups of lysine (B10760008) residues or the N-terminus of the polypeptide. broadpharm.com This process forms a stable amide bond, effectively tethering the hydrophilic PEG chain to the biomolecule. axispharm.combroadpharm.com This bioconjugation can enhance the solubility and stability of proteins and peptides, which is crucial for their therapeutic application and research use. axispharm.comrjonco.com

Table 1: Reactive Groups for Protein and Peptide Conjugation

| Functional Group on Linker | Reactive Partner on Protein/Peptide | Resulting Linkage |

|---|---|---|

| Methylamine (-NHCH3) | Carboxylic Acid (-COOH) | Amide |

| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | Amide |

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. biochempeg.com The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, and the mechanism of drug release. biochempeg.comcreative-biolabs.comnih.gov

Table 2: Key Components of an Antibody-Drug Conjugate

| Component | Function | Relevance of this compound |

|---|---|---|

| Monoclonal Antibody (mAb) | Targets specific antigens on cancer cells. | Not directly involved. |

| Cytotoxic Drug (Payload) | Kills the target cell upon release. | Not directly involved. |

| Linker | Connects the mAb and the payload, influences stability and release. | Can be incorporated to enhance solubility and provide spacing. biochempeg.comcreative-biolabs.com |

The functionalization of oligonucleotides and nucleic acids is essential for their use as research tools, diagnostics, and therapeutics. nih.govmdpi.com Conjugating these molecules with other entities can improve their delivery, stability, and detection. frontiersin.org

This compound can be used to link oligonucleotides to other molecules. For instance, the carboxylic acid end of the linker can be activated and reacted with an amine-modified oligonucleotide. thermofisher.com This creates a stable phosphoramidite (B1245037) bond. thermofisher.com The methylamine end is then available for conjugation to other molecules of interest, such as peptides, proteins, or fluorescent dyes. axispharm.com This strategy allows for the creation of customized nucleic acid probes and conjugates for a variety of applications, including fluorescence in situ hybridization (FISH) and DNA microarrays. thermofisher.comthermofisher.com The PEG4 spacer can also be beneficial in these applications by providing spatial separation between the oligonucleotide and the conjugated molecule, which can be important for function. mdpi.com

Role as a Linker in Antibody-Drug Conjugate (ADC) Component Design

Integration into Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. nih.govnih.gov A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govmedchemexpress.com

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase). nih.govmedchemexpress.comcreative-biolabs.com this compound is a commonly used building block for constructing PROTAC linkers. medchemexpress.commedchemexpress.com

Key design principles for incorporating this linker include:

Linker Length and Flexibility : The length and flexibility of the linker are crucial for allowing the POI and E3 ligase to come together in a conformation that facilitates ubiquitination. nih.govexplorationpub.com The four ethylene (B1197577) glycol units in this compound provide a flexible spacer that can be extended or shortened by combining it with other linker components to achieve the optimal length for a specific target. medchemexpress.com

Attachment Points : The bifunctional nature of this compound allows for its attachment to either the POI-binding ligand or the E3 ligase ligand through stable amide bond formation. axispharm.combroadpharm.com The choice of attachment points on the respective ligands is a critical optimization parameter in PROTAC design, as it can significantly impact the stability and geometry of the ternary complex. creative-biolabs.comacs.org

Table 3: Components of a PROTAC

| Component | Function | Role of this compound |

|---|---|---|

| POI Ligand | Binds to the target protein for degradation. | Provides an attachment point for the linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). nih.gov | Provides an attachment point for the linker. |

| Linker | Connects the two ligands and facilitates ternary complex formation. medchemexpress.com | Serves as a flexible, solubility-enhancing building block. medchemexpress.com |

The characteristics of the PROTAC linker, including its length, composition, and attachment points, have a profound impact on the formation of the ternary complex and the subsequent degradation of the target protein. medchemexpress.comresearchgate.net

Ternary Complex Stability : The linker must be able to adopt a conformation that allows for favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex. nih.gov The flexibility of a PEG-based linker like this compound can be advantageous, allowing the complex to adopt a productive conformation. chemrxiv.org However, overly flexible or long linkers can sometimes lead to non-productive binding modes or dissociation of the complex. chemrxiv.org

Degradation Efficiency : The efficiency of protein degradation is directly related to the stability and conformation of the ternary complex. acs.org An optimally designed linker, potentially incorporating this compound, will position the target protein in such a way that its lysine residues are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. nih.gov Studies have shown that altering linker length, for example by changing the number of PEG units, can dramatically affect the degradation potency and even the selectivity of a PROTAC for different protein targets. explorationpub.com Therefore, the iterative design and synthesis of PROTACs with varying linker compositions is a common strategy to identify the most effective degrader. acs.orguni-muenchen.de

Design Principles for PROTAC Linkers Employing this compound

Development of Molecular Probes and Labeling Agents for Research

The defined length and hydrophilicity of the PEG4 chain, coupled with the reactivity of its terminal groups, make this compound and its derivatives ideal for constructing molecular probes used to investigate complex biological systems.

Derivatives of this compound are instrumental in the synthesis of fluorescent probes designed for studying molecular interactions. The PEG4 linker physically separates the fluorescent reporter molecule from the targeting moiety, which helps to preserve the function of both components.

In one study, a related compound, N-Boc-amino-PEG4-alcohol, was used as a linker in the synthesis of fluorescent analogues of methylphenidate. nih.gov The synthesis involved a Mitsunobu reaction to connect the N-Boc-protected ritalinic acid to the PEG4 linker, followed by deprotection and coupling to a fluorescent dye (6-COOH-TAMRA). nih.gov The resulting probe was designed for use in Förster Resonance Energy Transfer (FRET) based assays to study drug-ligand interactions in cellular imaging. nih.gov Similarly, research has been conducted on incorporating 4-methylamino-1,8-naphthalimide, a fluorescent compound, into oligodeoxynucleotides (ODNs) to act as a probe within DNA structures. nih.gov While not using a PEG4 linker, this highlights the utility of the methylamino-naphthalimide fluorophore itself in probe development. nih.gov

The PEG4 linker is frequently employed in the development of radiolabeled molecules for diagnostic imaging, particularly in positron emission tomography (PET), and for therapeutic applications. Its inclusion often improves the pharmacokinetic properties of the resulting radiotracer.

Pretargeting strategies, which involve administering a targeting molecule followed by a fast-clearing radiolabeled probe that binds to it, benefit significantly from PEG4 linkers. Researchers have developed ⁶⁸Ga-labeled tetrazine (Tz) tracers, such as [⁶⁸Ga]Ga-HBED-CC-PEG4-Tz and [⁶⁸Ga]Ga-DOTA-PEG4-Tz, for this purpose. utu.fi These tracers are designed to react in vivo with a pre-administered trans-cyclooctene (B1233481) (TCO)-modified biomolecule via an inverse electron demand Diels-Alder (IEDDA) reaction. utu.fi The synthesis of the DOTA-PEG4-Tz precursor involved reacting Tz-PEG4-NH₂ with an activated DOTA chelator. utu.fi The resulting tracers showed excellent radiochemical yields and stability, making them promising candidates for pretargeted PET imaging. utu.fi

In other research, Tyr³-octreotide (TOC), a peptide that targets somatostatin (B550006) receptors, was modified with a TCO group and a PEG4 linker. nih.gov This construct was then radiolabeled with a novel [¹⁸F]AmBF₃-tetrazine prosthetic group to create [¹⁸F]AmBF₃-PEG₄-TOC for PET imaging of pancreatic carcinoma models. nih.govresearchgate.net Similarly, the VLA-4 targeted peptide LLP2A has been conjugated to DOTA via a PEG4 linker and labeled with both ⁶⁸Ga for PET imaging and ¹⁷⁷Lu for targeted radiotherapy of melanoma. researchgate.net

| Radiotracer Candidate | Chelator/Prosthetic Group | Targeting Moiety | Research Application | Reported Molar Activity / Yield |

| [¹⁸F]AmBF₃-PEG₄-TOC | AmBF₃ | Tyr³-octreotide (TOC) | PET Imaging of Pancreatic Carcinoma | Aₘ = 2.8 ± 1.8 GBq/μmol nih.gov |

| [⁶⁸Ga]Ga-DOTA-PEG₄-Tz | DOTA | Tetrazine (for pretargeting) | Pretargeted PET Imaging | Radiochemical Yield > 88% utu.fi |

| [⁶⁸Ga]Ga-HBED-CC-PEG₄-Tz | HBED-CC | Tetrazine (for pretargeting) | Pretargeted PET Imaging | Radiochemical Yield > 96% utu.fi |

| ⁶⁸Ga-DOTA-PEG₄-LLP2A | DOTA | LLP2A Peptide | PET Imaging of Metastatic Melanoma | Not specified in abstracts. researchgate.net |

| ¹⁷⁷Lu-DOTA-PEG₄-LLP2A | DOTA | LLP2A Peptide | Radiotherapy of Metastatic Melanoma | Not specified in abstracts. researchgate.net |

Utilization in Fluorescent Probe Synthesis

Contributions to Targeted Delivery System Component Design in Research

This compound serves as a fundamental building block in the design of linkers for targeted drug delivery systems. Its properties are leveraged to connect targeting ligands to nanoparticles or drug payloads, enhance solubility, and facilitate cellular uptake.

The surface functionalization of nanoparticles with targeting ligands is a key strategy for achieving directed delivery to specific cell types, thereby increasing efficacy and reducing off-target effects. acs.org The PEG4 linker is frequently used to attach these ligands to the nanoparticle surface.

In one study, lipid nanoparticles (LNPs) were developed for delivering YAP/TAZ-siRNA to breast cancer cells. acs.org A CD44-specific targeting peptide (A6) was conjugated to a cholesterol-PEG4 moiety on the surface of the LNPs, creating a tumor-specific delivery system that significantly improved targeting to CD44+ cancer cells. acs.org Another research effort used an endo-bicyclo[6.1.0]nonyne-PEG₄-N-hydroxysuccinimide (BCN-PEG₄-NHS) linker to functionalize the surface of porous silicon nanoparticles. nih.gov This allowed for the subsequent attachment of an azido-functionalized YIGSR peptide via bioorthogonal click chemistry, creating a system for targeted delivery. nih.gov The PEG linker serves to extend the targeting ligand away from the nanoparticle surface, minimizing steric hindrance and improving its ability to interact with its target receptor. acs.org

A significant challenge in drug development is the poor aqueous solubility of many therapeutic molecules. The hydrophilic PEG spacer of this compound is explicitly used to increase the solubility of hydrophobic compounds in aqueous media. axispharm.combroadpharm.commedkoo.com This is a critical feature for linkers used in antibody-drug conjugates (ADCs) and other targeted therapies, where aggregation can be a major issue. axispharm.comnih.gov

For a targeted therapy to be effective, the therapeutic agent must often be internalized by the target cell. The design of the linker can influence this process. By successfully connecting a targeting ligand to a nanoparticle or drug, the PEG4 linker facilitates the binding of the entire construct to its cell-surface receptor. acs.org

This binding event is often the trigger for receptor-mediated endocytosis, a process by which the cell internalizes the receptor and the attached therapeutic construct. researchgate.net For example, LNPs functionalized with a CD44-targeting peptide via a PEG4 linker were shown to effectively minimize the spatial separation between the nanoparticles and tumor cells, which in turn facilitated the endocytic process and efficient delivery of the encapsulated siRNA cargo. acs.org Similarly, studies with fluorescently labeled antibody-drug conjugates, which used a DBCO-(PEG)4-MMAE construct, allowed for the visualization of cell surface binding followed by significant intracellular accumulation, indicating successful antibody internalization. thno.org The efficiency of internalization is a critical factor determining the ultimate cytotoxic effect of the delivered payload. researchgate.net

| Research Finding | System Component | Role of PEG4 Linker | Outcome |

| Targeted LNP Delivery | Cholesterol-PEG4-Peptide | Connects targeting peptide to LNP | Enhanced delivery to CD44+ breast cancer cells. acs.org |

| VLA-4 Targeted Radiotherapy | ¹⁷⁷Lu-DOTA-PEG4-LLP2A | Connects chelator to targeting peptide | High tumor uptake (31.5 ± 7.8 %ID/g at 4h). researchgate.net |

| Fluorescent ADC Imaging | Tras-MMAE/FAM (via DBCO-(PEG)4) | Spacing fluorophore and drug from antibody | Visualization of cell surface binding and internalization. thno.org |

| Pretargeted PET Imaging | [⁶⁸Ga]Ga-DOTA-PEG₄-Tz | Connects chelator to reactive tetrazine | Efficient radiolabeling for in vivo click chemistry. utu.fi |

Applications in Materials Science and Nanotechnology Research

Surface Functionalization of Biomaterials and Nanostructures

The ability to tailor the surface properties of materials is critical for their application in biological and technological systems. Functionalization with PEG linkers can improve biocompatibility, reduce non-specific protein binding, and provide attachment points for specific ligands. nih.gov Methylamino-PEG4-acid is particularly suited for this purpose due to its distinct terminal groups that enable controlled, multi-step surface modifications.

The exceptional mechanical and electronic properties of carbon nanotubes (CNTs) are often hindered by their poor solubility in aqueous solutions and tendency to aggregate. nih.govgecarbon.org Surface functionalization is a key strategy to overcome these limitations and integrate CNTs into functional materials. mums.ac.ir This can be achieved through two primary methods: non-covalent and covalent modification.

Non-covalent functionalization preserves the intrinsic electronic structure of the CNTs by avoiding the disruption of their sp²-hybridized carbon framework. mums.ac.ir This method often involves wrapping the CNTs with amphiphilic molecules, such as polymers or surfactants, where hydrophobic interactions drive the attachment of the molecule's non-polar segment to the CNT surface, while a hydrophilic segment extends into the solvent to ensure dispersion. mums.ac.irarxiv.org For instance, PEGylated phospholipids (B1166683) (PL-PEG) with a terminal amine group (PL-PEG-NH₂) have been used to create stable aqueous dispersions of CNTs. mums.ac.irnih.gov In a similar fashion, this compound can be incorporated into larger amphiphilic structures to facilitate the non-covalent coating of CNTs, with its terminal groups available for subsequent conjugation. frontiersin.orgresearchgate.net

Covalent functionalization involves creating chemical bonds directly on the CNT surface. A common approach is the oxidation of CNTs with strong acids to generate carboxylic acid groups on their surface and at defect sites. gecarbon.orgarxiv.org These carboxyl groups can then be activated (e.g., with EDC/NHS) to react with the primary amine of a linker like this compound, forming a stable amide bond. This process not only attaches the hydrophilic PEG chain but also leaves the linker's terminal carboxyl group available for further reactions, such as attaching therapeutic agents or targeting molecules. rsc.org This strategy allows for robust and stable surface modification.

| Functionalization Method | Mechanism | Key Features | Role of this compound |

|---|---|---|---|

| Non-Covalent | π-π stacking and hydrophobic interactions between an amphiphilic molecule and the CNT surface. mums.ac.irarxiv.org | Preserves the intrinsic electronic properties of the CNT. mums.ac.ir The coating can be reversible. | Can be part of a larger amphiphilic polymer construct used to wrap the CNT, providing solubility and a reactive terminus. |

| Covalent | Formation of chemical bonds (e.g., amide, ester) between functional groups on the CNT surface and the linker molecule. mums.ac.ir | Creates a stable, permanent modification. nih.gov Can alter the electronic properties of the CNT. nih.gov | The amine group reacts with carboxylated CNTs, or the acid group reacts with aminated CNTs, to form a stable PEGylated surface with a free functional group for further conjugation. rsc.org |

Colloidal nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), are foundational to many diagnostic and therapeutic technologies. Their performance relies heavily on the precise control of their surface chemistry. Heterobifunctional PEG linkers are essential for imparting stability in biological fluids and for attaching specific biomolecules. nih.govuni-marburg.de

For gold nanoparticles , surface modification is often achieved via ligand exchange, where thiol-containing molecules displace the citrate (B86180) ions on the surface to form strong gold-thiol bonds. lunanano.comresearchgate.net While this compound lacks a thiol group, its principles of use are analogous to linkers like Thiol-PEG-Carboxyl. For other nanoparticles, such as those made of silica (B1680970) or metal oxides, the amine or carboxyl group of this compound can be directly and covalently attached to surface functional groups (e.g., hydroxyls, silanes) using appropriate coupling chemistry. researchgate.net

In the case of quantum dots , which are often synthesized in organic solvents, a process called cap exchange is used to render them water-soluble and biocompatible. nih.gov Research has demonstrated the use of ligands composed of dihydrolipoic acid (DHLA) for strong anchoring to the QD surface, a PEG spacer for water solubility, and a terminal amine or carboxylic acid for bioconjugation. nih.govnih.govacs.org this compound serves as an ideal synthetic equivalent for this purpose. Its carboxyl or amine end can be anchored to the QD surface (depending on the QD's composition and surface chemistry), while the other end extends into the aqueous environment, providing a reactive site for conjugating proteins, antibodies, or other molecules via established bioconjugation techniques like EDC coupling. acs.org

| Nanoparticle Type | Functionalization Strategy | Purpose of Functionalization | Exemplary Linker System |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Ligand exchange with bifunctional linkers (e.g., Thiol-PEG-Amine). lunanano.com | Improve colloidal stability, reduce protein adsorption, and provide sites for bioconjugation. nih.gov | HS-PEG-COOH / HS-PEG-NH₂ |

| Quantum Dots (QDs) | Cap exchange with amphiphilic/bifunctional ligands. nih.govnih.gov | Promote water solubility, improve biocompatibility, and enable covalent attachment of biomolecules. acs.org | DHLA-PEG-COOH / DHLA-PEG-NH₂ |

| Silica or Metal Oxide NPs | Covalent attachment to surface hydroxyl or amine groups. researchgate.net | Steric stabilization in biological media and introduction of reactive groups for further modification. | Amine-PEG-Acid |

Modification of Carbon Nanotubes and Related Nanoporous Materials

Integration into Polymeric Architectures and Copolymers

This compound serves as a critical component in the bottom-up synthesis of advanced polymers, enabling the creation of materials with precisely defined structures and properties.

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer chains, can self-assemble in aqueous solutions to form nanostructures like micelles and vesicles. researchgate.netmdpi.com These structures are extensively researched for applications such as drug delivery. Heterobifunctional PEGs are frequently used as initiators or linkers in the synthesis of these copolymers. acs.orgresearchgate.net

This compound can act as a linker to connect a hydrophilic block (the PEG chain itself) to a distinct hydrophobic block. For example, the methylamino group can react with a hydrophobic polymer that has a terminal-activated carboxyl group (e.g., an NHS ester), or the carboxyl end of the PEG linker can be activated to react with a hydrophobic polymer possessing a terminal amine group. nih.govuah.edu This results in the formation of a well-defined A-B diblock copolymer, where the PEG segment ensures water solubility and the hydrophobic block forms the core of a self-assembled nanostructure. bezmialem.edu.trnih.gov The precise length of the PEG4 linker allows for fine control over the spacing between the two blocks.

| Copolymer Architecture | Synthetic Role of Bifunctional PEG | Resulting Polymer | Potential Application |

|---|---|---|---|

| A-B Diblock | Acts as a linker connecting a pre-formed hydrophobic block (A) to the hydrophilic PEG block (B). nih.gov | Hydrophobic Polymer-NH-CO-PEG-CH₂-NHCH₃ | Drug delivery micelles |

| A-B-A Triblock | A difunctional initiator is used to grow two blocks (A) from a central block (B). epstem.net | Hydrophobic Polymer - PEG - Hydrophobic Polymer | Thermosensitive gels |

| Y-Shaped / Star Polymer | Used as a branch in a multi-arm copolymer, linking different polymer chains together. bezmialem.edu.tr | (Polymer A)₂ - PEG | High-capacity drug carriers |

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for tissue engineering and regenerative medicine. nih.govmdpi.com The properties of a hydrogel are determined by the polymer components and the crosslinking chemistry. PEG-based hydrogels are widely used due to their biocompatibility and tunable properties. researchgate.netacs.org

This compound can be incorporated into hydrogel design in several ways. It can be grafted as a pendant chain onto a larger polymer backbone, introducing both methylamino and carboxylic acid functional groups into the network. These groups can then serve as sites for secondary crosslinking reactions or for the covalent attachment of bioactive molecules like peptides or growth factors to guide cell behavior. google.com Alternatively, it can participate directly in the crosslinking process. For example, in a system with multi-arm PEGs functionalized with NHS esters, the methylamino group of the linker can react to form stable amide crosslinks, integrating the linker into the hydrogel structure. nih.gov This approach, using amine-acid or amine-NHS ester reactions, allows for gel formation under mild, physiological conditions, which is crucial for applications involving the encapsulation of live cells. mdpi.comgoogle.com

Synthesis of Amphiphilic Block Copolymers

Role as a Structural Scaffold and Building Block in Materials Research

Beyond its specific applications, this compound is best understood as a fundamental molecular scaffold. cd-bioparticles.net Its value lies in the combination of three key features: a discrete-length hydrophilic spacer, and two chemically distinct, reactive end groups. This heterobifunctional nature allows chemists to perform sequential, orthogonal reactions, building complex molecular constructs step-by-step with high precision. axispharm.comjenkemusa.com

As a building block, it serves to bridge disparate components, such as linking a nanoparticle to a targeting ligand, connecting two different polymer chains, or anchoring a bioactive peptide to a material surface. The defined length of the PEG4 chain provides precise spatial control, dictating the distance between the conjugated entities, which can be critical for optimizing biological interactions or material properties. This level of control is essential for the rational design of functional materials, moving beyond statistical modification toward the creation of homogeneous, well-defined products for advanced applications in nanotechnology and medicine.

Versatile Component in Complex Molecular and Polymeric Scaffolds

This compound is a bifunctional molecule increasingly utilized as a versatile building block for creating sophisticated molecular and polymeric scaffolds. Its distinct chemical structure, featuring a methylamine (B109427) group at one end and a carboxylic acid at the other, separated by a discrete four-unit polyethylene (B3416737) glycol (PEG) chain, allows for controlled and sequential chemical reactions. This makes it a valuable linker for constructing complex architectures in materials science and nanotechnology. broadpharm.combroadpharm.com

The methylamine and carboxylic acid groups serve as reactive handles for covalent attachment. The carboxylic acid can be coupled to primary amines using standard activators like EDC or HATU to form stable amide bonds. broadpharm.combroadpharm.com The methylamine group is reactive toward molecules containing carbonyls (like aldehydes and ketones) or activated carboxylic acids. broadpharm.com This dual reactivity enables its use in several ways:

Polymer Functionalization: It can be grafted onto existing polymer backbones to introduce flexible, hydrophilic PEG side chains. This modification can alter the physical and chemical properties of the base polymer.

Monomeric Unit: It can act as a monomer in step-growth polymerization processes to create polymers, such as polyamides, with integrated PEG segments in their main chain.

Linking Disparate Molecules: It is widely used to connect different molecular entities. A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com The length and flexibility of the PEG4 chain are critical for optimizing the formation of the required ternary complex for protein degradation. biochempeg.com

The integrated PEG4 spacer confers enhanced aqueous solubility and flexibility to the final construct. In polymeric scaffolds, such as those designed for tissue engineering, the inclusion of PEG can make the material more hydrophilic and influence its mechanical properties. mdpi.com For instance, blending polyethylene glycol with polymers like polylactic acid (PLA) can mitigate the hydrophobicity of PLA, which is a crucial factor for optimizing scaffolds for bone regeneration. mdpi.com The defined length of the this compound linker ensures precision in spacing between conjugated molecules, which is essential for applications requiring specific spatial arrangements, such as in biosensors or self-assembled nanomaterials. polyethyleneglycolpeg.com

Influence on Material Biocompatibility and Non-Specific Interactions

The incorporation of this compound into materials is a key strategy for improving biocompatibility and minimizing non-specific interactions, particularly in biomedical and biotechnological applications. This process, known as PEGylation, leverages the properties of the polyethylene glycol chain to create a more biologically inert surface. polyethyleneglycolpeg.com

The primary mechanism by which PEG enhances biocompatibility is by reducing the non-specific adsorption of proteins and other biomolecules onto a material's surface. nih.govbiorxiv.org This is attributed to two main effects:

Hydration Layer Formation: The ether oxygen atoms in the PEG backbone form strong hydrogen bonds with water molecules, creating a tightly bound hydration layer around the material. biorxiv.orgresearchgate.net This layer acts as a physical and energetic barrier, preventing proteins from approaching and adsorbing onto the surface.

Steric Hindrance: The flexible and dynamic nature of the PEG chains creates a "brush-like" conformation on the surface. These moving chains sterically hinder the stable attachment of proteins. biorxiv.orgresearchgate.net

By minimizing protein adsorption, PEGylated surfaces can significantly reduce the foreign body response and immunogenicity of implanted materials. polyethyleneglycolpeg.comresearchgate.net In nanotechnology, functionalizing surfaces of nanoparticles, beads, or quantum dots with PEG linkers like this compound is a standard method to prevent their aggregation in biological fluids and reduce their clearance by the immune system. polyethyleneglycolpeg.com

Research has consistently demonstrated the effectiveness of PEG modification. Studies using PEG-modified hydrogels for immunoassays showed a significant reduction in non-specific protein binding, which in turn enhanced the specific signal and improved the sensitivity of the assay. nih.govresearchgate.net One study observed a 10-fold decrease in non-specific binding and a 6-fold increase in the specific binding signal after incorporating PEG into the hydrogel matrix. nih.govresearchgate.net This "anti-fouling" property is critical for the performance of biosensors, diagnostic devices, and drug delivery systems. biorxiv.org

| Research Finding | Impact of PEG Modification | Reference |

| Immunoassay on PEG-Modified Hydrogel | Significantly reduced non-specific protein binding, leading to a 10-fold decrease in non-specific signals and a 6-fold increase in specific signals. | nih.govresearchgate.net |

| Surface Modification of Nanoparticles | Prevents aggregation in biological fluids and reduces clearance by the immune system by minimizing protein adsorption. | polyethyleneglycolpeg.com |

| General Biomaterial Surfaces | Creates a hydration layer and provides steric hindrance, which reduces immunogenicity and the foreign body response. | biorxiv.orgresearchgate.net |

| PLA Scaffolds for Bone Regeneration | Blending with PEG confers hydrophilicity to the hydrophobic PLA, improving its potential for tissue engineering applications. | mdpi.com |

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Rational Design Principles for Optimized Conjugates

The rational design of bioconjugates involves a deliberate and systematic approach to selecting components and reaction strategies to achieve a desired therapeutic or diagnostic outcome. This extends from the choice of the biomolecule and payload to the precise chemical structure of the linker that joins them.

Methylamino-PEG4-acid is a heterobifunctional linker, featuring a secondary amine (methylamine) at one end and a carboxylic acid at the other. medkoo.com This structure allows for controlled, stepwise conjugation. The carboxylic acid can be activated to react with primary amine groups (e.g., the side chain of a lysine (B10760008) residue on a protein) to form a stable amide bond. medkoo.combroadpharm.com

Common strategies to optimize this coupling reaction include:

Activation of the Carboxylic Acid: The carboxylic acid is typically activated using carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or N,N,N,N-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) to form a more stable, amine-reactive intermediate. acs.org This two-step process improves efficiency and reduces side reactions.

Control of Reaction pH: The coupling reaction between an activated carboxyl group (like an NHS ester) and a primary amine is most efficient at a slightly alkaline pH (typically 7.2-8.5). thermofisher.com Careful pH control is essential to ensure the target amine is deprotonated and nucleophilic while minimizing hydrolysis of the activated ester.

Purification: After the reaction, purification techniques such as dialysis, size-exclusion chromatography, or HPLC are used to remove unreacted reagents and byproducts, ensuring the final conjugate is of high purity. acs.orgacs.org

Recent advancements focus on developing more efficient and robust conjugation chemistries, such as click chemistry, to achieve higher yields and site-specificity, although the amine-carboxyl linkage remains a workhorse in the field. nih.gov

The bond formed by conjugating a molecule to the carboxylic acid end of this compound is a stable amide bond, making it a component of a non-cleavable linker system. biochempeg.comnih.gov This type of linker relies on the complete lysosomal degradation of the antibody component of an antibody-drug conjugate (ADC) to release the payload, which remains attached to the linker and the conjugating amino acid. biochempeg.combroadpharm.com

The choice between a cleavable and a non-cleavable linker is a critical design decision with significant implications for the ADC's mechanism of action and therapeutic index. biochempeg.comproteogenix.science

Non-Cleavable Linkers:

Advantages: Their primary advantage is high plasma stability, as they are not susceptible to premature cleavage in circulation. biochempeg.comnih.gov This enhanced stability can lead to a lower risk of off-target toxicity, as the cytotoxic payload is not released until the entire ADC is internalized and degraded within the target cell. biochempeg.comproteogenix.science This can potentially provide a larger therapeutic window. biochempeg.com

Disadvantages: The released payload-linker-amino acid complex must retain its cytotoxic activity. nih.gov Furthermore, non-cleavable linkers are generally not associated with a "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. broadpharm.comproteogenix.science

Cleavable Linkers:

Advantages: These linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cell, such as low pH (acid-labile linkers) or specific enzymes like cathepsins (protease-sensitive linkers). nih.govbroadpharm.com This allows for the release of the unmodified, potent payload. broadpharm.com The released payload can often permeate the cell membrane, leading to a bystander effect, which can be advantageous for treating heterogeneous tumors. broadpharm.com

Disadvantages: They can be less stable in circulation compared to non-cleavable linkers, potentially leading to premature drug release and increased systemic toxicity. nih.gov

The successful application of the non-cleavable linker strategy is exemplified by Ado-trastuzumab emtansine (T-DM1), which utilizes a stable thioether linker. biochempeg.com The rational design of an ADC must therefore carefully weigh the benefits of the stability offered by non-cleavable systems against the potent, bystander-capable payload release of cleavable systems. biochempeg.comproteogenix.science

Table 2: Comparison of Cleavable and Non-Cleavable Linker Characteristics in ADCs

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

|---|---|---|

| Release Mechanism | Enzymatic cleavage (e.g., cathepsins) or chemical hydrolysis (e.g., pH) broadpharm.com | Proteolytic degradation of the antibody carrier in the lysosome biochempeg.combroadpharm.com |

| Payload Form | Released in its original, unmodified state broadpharm.com | Released as a conjugate with the linker and an amino acid biochempeg.comnih.gov |

| Plasma Stability | Generally lower; risk of premature payload release nih.gov | Generally higher; increased stability in circulation biochempeg.comproteogenix.science |

| Off-Target Toxicity | Potentially higher due to premature release proteogenix.science | Potentially lower due to high stability biochempeg.comnih.gov |

| Bystander Effect | Yes, if the released payload is cell-permeable broadpharm.com | Generally no, as the charged payload-linker complex is often retained inside the cell nih.govproteogenix.science |

| Example Linker Types | Hydrazones (acid-sensitive), Disulfides (glutathione-sensitive), Peptides (protease-sensitive) broadpharm.com | Thioether (e.g., SMCC), Amides (e.g., from this compound) biochempeg.com |

Advanced Characterization and Computational Approaches in Research

Spectroscopic and Chromatographic Methods for Research-Grade Characterization

To ensure the quality and define the structure of Methylamino-PEG4-acid and its derivatives, a suite of sophisticated analytical techniques is employed. These methods are fundamental for confirming the identity, purity, and structural integrity of the compound, which are critical parameters for its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. researchgate.netchemrxiv.orgethernet.edu.et Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the molecular framework.

In ¹H NMR analysis of a related compound, Methylamino-PEG2-acid, the protons of the PEG backbone typically appear as a multiplet in the range of δ 3.5–3.7 ppm. The methyl group attached to the nitrogen atom gives rise to a signal between δ 2.3–2.5 ppm, while the acidic proton of the carboxylic acid is often observed at a much higher chemical shift, around δ 12.1 ppm. These characteristic chemical shifts allow for the confirmation of the primary structure of the molecule. Two-dimensional NMR techniques can further elucidate the connectivity between different parts of the molecule. slideshare.net

| Proton Group | Typical ¹H Chemical Shift (ppm) |

| PEG Backbone (-CH₂CH₂O-) | 3.5 - 3.7 |

| Methylamino (-NHCH₃) | 2.3 - 2.5 |

| Carboxylic Acid (-COOH) | ~12.1 |

| This table is based on data for the similar compound Methylamino-PEG2-acid and provides expected ranges for this compound. |

¹³C NMR complements the proton data by providing information on the carbon skeleton. The numerous ether carbons of the PEG chain will have characteristic signals, distinguishable from the carbonyl carbon of the carboxylic acid and the methyl carbon of the methylamine (B109427) group.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a key technique for verifying the molecular weight of this compound, which has a molecular formula of C₁₂H₂₅NO₆ and a molecular weight of 279.33 g/mol . medchemexpress.commedkoo.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. These methods allow for the precise determination of the molecular mass, confirming that the correct compound has been synthesized. MS is also sensitive enough to detect any potential byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. acs.orgnih.gov For research-grade applications, a purity of ≥95% is often required, and HPLC is the standard method to quantify this. medkoo.comnih.gov By using a suitable stationary phase, typically a C18 column, and a gradient of solvents, it is possible to separate the target compound from starting materials, reagents, and byproducts. acs.org The retention time and peak area provide quantitative information about the purity of the sample. This technique is also invaluable for following the course of conjugation reactions, for instance, when the carboxylic acid end of this compound is reacted with an amine-containing biomolecule. biochempeg.com

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, offer powerful insights into the conformational behavior and interaction dynamics of this compound and its conjugates at an atomic level. nih.govmdpi.com These methods complement experimental data by providing a dynamic view of molecular behavior that is often difficult to capture through empirical techniques alone. nih.gov

Simulation Studies of PEGylated Biomolecules and Nanoparticles

The principles of simulating PEG linkers like this compound extend to the broader field of PEGylated biomolecules and nanoparticles. nih.govmdpi.com MD simulations have been successfully used to study the behavior of PEG chains on the surface of proteins, liposomes, and other nanoparticles. nih.govmdpi.comresearchgate.net These simulations can predict how the PEG layer affects the solubility, stability, and interaction of the biomolecule or nanoparticle with its environment. researchgate.net For example, simulations can model the "stealth" effect of PEGylation, where the PEG chains form a hydrophilic shield that can reduce interactions with other proteins. researchgate.net Furthermore, computational studies can help in understanding how the length and density of the PEG chains, such as the four ethylene (B1197577) glycol units in this compound, influence the properties of the resulting conjugate. nih.govmdpi.com These predictive capabilities are invaluable for the rational design of new and more effective PEGylated therapeutics and diagnostics. nih.govmdpi.com

Theoretical Studies on Protonation States and Reactivity Profiles

Computational chemistry provides powerful tools for predicting the behavior of molecules like this compound under various conditions. Theoretical studies are instrumental in understanding its protonation states, which in turn dictate its reactivity and interaction profile.

The structure of this compound contains two key functional groups that are sensitive to pH: a secondary amine (the methylamino group) and a carboxylic acid. The protonation state of these groups is dependent on the pH of the surrounding environment. Computational methods can estimate the pKa values of these functional groups, which indicates the pH at which the group is 50% protonated and 50% deprotonated. acs.org For instance, computational analysis suggests that for similar molecules, carboxylic acid groups are typically protonated in acidic organic solvents but deprotonated at a neutral physiological pH of 7.4. acs.org Conversely, the methylamino group would be expected to be protonated at acidic and neutral pH and deprotonated at higher, more alkaline pH values. Specific computational tools, such as the H++ server, are often employed to analyze and predict the protonation states of ionizable groups in molecules. researchgate.net

| Functional Group | Predominant State at Acidic pH (e.g., pH 2) | Predominant State at Physiological pH (e.g., pH 7.4) | Predominant State at Basic pH (e.g., pH 11) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Protonated (Neutral) | Deprotonated (Carboxylate, -COO⁻) | Deprotonated (Carboxylate, -COO⁻) |

| Methylamino (-NHCH₃) | Protonated (Ammonium, -NH₂CH₃⁺) | Protonated (Ammonium, -NH₂CH₃⁺) | Deprotonated (Neutral) |

The reactivity profile of this compound is directly influenced by these protonation states. The terminal carboxylic acid is a key site for conjugation reactions. To form a stable amide bond with a primary or secondary amine on another molecule, the carboxylic acid typically requires activation using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.com Computational models can help predict the reactivity of the activated ester intermediate. The nucleophilicity of the methylamino group is also pH-dependent; in its protonated state at physiological pH, its reactivity as a nucleophile is significantly diminished. The reactivity of such functional groups can be impacted by the electron-withdrawing or donating nature of nearby substituents, a factor that can be modeled computationally. nih.gov

Application in Rational Degrader Design

This compound is frequently utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system. elifesciences.org They consist of a ligand for the target protein (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. explorationpub.com

The rational design of these degraders is a complex challenge where the linker plays a pivotal role, and computational approaches are indispensable. nih.govschrodinger.comnih.gov The length, chemical composition, and conformational flexibility of the linker are critical determinants of the PROTAC's efficacy. explorationpub.comnih.gov These properties influence the formation and stability of the key ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.gov

Computational strategies are heavily employed to optimize PROTAC linkers like this compound.

Ternary Complex Modeling : Advanced computational workflows that integrate protein-protein docking and linker sampling are used to generate and predict the three-dimensional structures of potential ternary complexes. schrodinger.comnih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to explore the conformational landscape and flexibility of the linker and the entire ternary complex. elifesciences.orgchemrxiv.org These simulations provide insights into the stability of the complex and can reveal how the linker's flexibility might impact the binding of the warhead or E3 ligase ligand. chemrxiv.org For example, simulations have shown that the labile collapse of a long PEG4 linker can sometimes lead to the dissociation of one part of the PROTAC from its protein partner. chemrxiv.org

Free Energy Calculations : Methods like Free Energy Perturbation (FEP+) can be used to computationally predict and optimize the potency of a degrader by evaluating how changes in the linker structure affect binding affinity and ternary complex stability. schrodinger.com

The polyethylene (B3416737) glycol (PEG) nature of the this compound linker imparts hydrophilicity, which can improve the solubility and other drug-like properties of the resulting PROTAC. nih.gov Furthermore, the flexible PEG chain can provide crucial van der Waals interactions and hydrogen bonds that help stabilize the ternary complex, contributing to cooperative binding. nih.gov However, the high degree of flexibility also presents a design challenge, making computational modeling essential to predict the most favorable conformations for effective protein degradation. elifesciences.orgchemrxiv.org

| Computational Technique | Application in Rational Degrader Design | Reference |

|---|---|---|

| Protein-Protein Docking | Predicts the overall architecture of the PROTAC-mediated ternary complex. | schrodinger.com |

| Molecular Dynamics (MD) Simulations | Assesses the conformational flexibility of the linker and the stability of the ternary complex over time. | elifesciences.orgchemrxiv.org |

| Free Energy Perturbation (FEP+) | Calculates the relative binding affinities to optimize degrader potency and linker properties. | schrodinger.com |

| Linker Conformational Sampling | Generates possible linker conformations to identify those that support a productive ternary complex. | schrodinger.comnih.gov |

Q & A

Q. How can Methylamino-PEG4-acid be synthesized and characterized for use in bioconjugation studies?

Methodological Answer:

- Synthesis: this compound is typically synthesized via stepwise PEGylation, starting with methylamine and sequentially coupling ethylene oxide units followed by a terminal carboxylic acid group. The reaction requires anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for esterification .

- Characterization: Confirm purity and structure using:

Q. What experimental precautions are necessary to ensure the stability of this compound in aqueous solutions?

Methodological Answer:

- Storage: Store at -20°C in anhydrous, light-protected vials to prevent hydrolysis and oxidative degradation .

- Handling: Pre-dry solvents (e.g., DMF, DMSO) over molecular sieves before dissolving the compound. Avoid prolonged exposure to ambient humidity during weighing .

- Stability Testing: Monitor pH-dependent degradation via UV-Vis spectroscopy (carboxylic acid group absorbance at ~210 nm) and compare degradation rates across buffer systems (e.g., PBS vs. Tris-HCl) .

Advanced Research Questions

Q. How does the PEG4 spacer in this compound influence the pharmacokinetics of PROTAC molecules?

Methodological Answer:

- Linker Optimization: The PEG4 spacer balances hydrophilicity and flexibility, enhancing solubility while allowing proper spatial alignment between E3 ligase ligands (e.g., VHL or CRBN) and target proteins.

- Experimental Design:

- Compare PROTAC efficacy using PEG spacers of varying lengths (PEG2, PEG4, PEG6) via:

- Cellular assays (e.g., Western blot for target protein degradation).

- SPR (Surface Plasmon Resonance) to measure binding kinetics .

Q. How can researchers resolve contradictory data on the reactivity of this compound in crosslinking reactions?

Methodological Answer:

- Root-Cause Analysis:

- Reaction Conditions: Variability in solvent purity (e.g., trace water in DMF) or temperature fluctuations may lead to inconsistent amide bond formation. Standardize anhydrous protocols and use inert atmospheres (N₂/Ar) .

- Competing Reactions: The methylamino group may undergo unintended side reactions (e.g., oxidation). Monitor intermediates via TLC or LC-MS .

- Validation: Replicate experiments using orthogonal coupling reagents (e.g., HATU vs. EDC/NHS) and compare yields .

Q. What analytical strategies are recommended for quantifying this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or cell lysates .

- Quantification:

- LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column to retain polar PEG spacers.

- Internal standards (e.g., deuterated analogs) improve accuracy in ion suppression-prone matrices .

Data Presentation and Reproducibility Guidelines

- Tables/Figures: Include raw NMR shifts, HPLC chromatograms, and dose-response curves for PROTAC activity. Use SI units and significant figures consistently .

- Replication: Document batch-to-batch variability (e.g., MW ± 1%) and provide detailed synthetic protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。